molecular formula C23H21N3O4S2 B2958836 4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 683268-58-8

4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2958836
CAS RN: 683268-58-8
M. Wt: 467.56
InChI Key: UHXLIDKMKJMPPP-UHFFFAOYSA-N
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Description

4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BMB and has been synthesized using various methods.

Scientific Research Applications

Anticancer Potential

Studies have explored derivatives of benzamide-based sulfonamides for their pro-apoptotic activity and potential as anticancer agents. For instance, certain indapamide derivatives demonstrated significant proapoptotic activity on melanoma cell lines, highlighting their potential in cancer therapy. These compounds were evaluated for their ability to inhibit human carbonic anhydrase isoforms, which are relevant to cancer progression, with some showing promising IC50 values against specific cancer cell lines (Ö. Yılmaz et al., 2015).

Antimicrobial Activity

Benzamide and sulfonamide derivatives have been synthesized and assessed for their antimicrobial efficacy. New classes of benzamide derivatives bearing different bioactive moieties were found to show significant antibacterial and antifungal activities. These findings support the potential use of such compounds in developing new antimicrobial agents (B. Priya et al., 2006).

Environmental Degradation

Research into the environmental behavior of sulfonamide antibiotics, such as sulfamethoxazole, has revealed microbial strategies for their elimination. A novel microbial degradation pathway involving ipso-hydroxylation followed by fragmentation was identified, suggesting an efficient strategy to reduce sulfonamide antibiotic persistence in the environment (B. Ricken et al., 2013).

Inhibitors for Human Carbonic Anhydrases

The exploration of sulfonamide-based compounds for the inhibition of human carbonic anhydrases, which are implicated in various diseases, including cancer, has been a significant focus. New structural features of benzothiazole-based scaffolds have been investigated for their inhibitory potency and selectivity towards different human carbonic anhydrase isoforms, showing that these compounds could serve as effective inhibitors (S. Distinto et al., 2019).

properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-26(15-16-6-4-3-5-7-16)32(28,29)19-11-8-17(9-12-19)22(27)25-23-24-20-13-10-18(30-2)14-21(20)31-23/h3-14H,15H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXLIDKMKJMPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

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